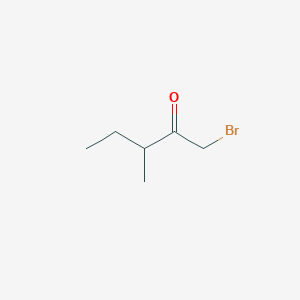

1-Bromo-3-methylpentan-2-one

CAS No.: 79932-23-3

Cat. No.: VC8295939

Molecular Formula: C6H11BrO

Molecular Weight: 179.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79932-23-3 |

|---|---|

| Molecular Formula | C6H11BrO |

| Molecular Weight | 179.05 g/mol |

| IUPAC Name | 1-bromo-3-methylpentan-2-one |

| Standard InChI | InChI=1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | PNYNRQLIDYPZBP-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)CBr |

| Canonical SMILES | CCC(C)C(=O)CBr |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

1-Bromo-3-methylpentan-2-one (hypothetical molecular formula: C₆H₁₁BrO) is a branched-chain bromo ketone. The IUPAC name derives from a five-carbon (pentan) backbone with a ketone group at position 2, a bromine substituent at position 1, and a methyl group at position 3. Computational models suggest a molecular weight of approximately 179.06 g/mol, though experimental validation remains pending .

Spectral Characterization

While direct spectral data for this compound is unavailable, analogous brominated ketones exhibit distinctive features:

-

¹H NMR: Methyl groups adjacent to the carbonyl (δ 1.2–1.5 ppm), deshielded protons near electronegative bromine (δ 3.5–4.5 ppm), and ketone-related protons (δ 2.1–2.7 ppm) .

-

IR Spectroscopy: Strong C=O stretching near 1700 cm⁻¹ and C-Br absorption between 550–650 cm⁻¹ .

-

Mass Spectrometry: Expected molecular ion peak [M]⁺ at m/z 179, with fragmentation patterns involving Br loss (Δ m/z 79/81) and α-cleavage near the carbonyl .

Synthesis and Production Methods

Halogenation of Ketones

Theoretical routes for synthesizing 1-bromo-3-methylpentan-2-one involve bromination of 3-methylpentan-2-one. Two primary methods are proposed:

-

Electrophilic Bromination:

-

Radical Bromination:

-

Reagents: N-bromosuccinimide (NBS) under UV light.

-

Selectivity: Preferential bromination at tertiary carbons due to radical stability.

-

Industrial Scalability

Large-scale production would require:

-

Continuous-Flow Reactors: To control exothermic bromination and enhance safety.

-

Solvent Systems: Dichloromethane or carbon tetrachloride to solubilize bromine and substrate.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The α-bromo ketone undergoes both SN1 and SN2 pathways:

-

SN1: Favored in polar protic solvents (e.g., ethanol), forming a resonance-stabilized carbocation at the α-carbon .

-

SN2: Dominates in aprotic solvents (e.g., DMSO), with backside attack by nucleophiles (e.g., OH⁻, CN⁻).

Elimination Reactions

Under basic conditions (e.g., NaOH), E2 elimination produces α,β-unsaturated ketones:

Key Factors:

-

Steric Effects: Methyl branching at C3 hinders base accessibility, favoring less substituted alkenes.

-

Temperature: Elevated temperatures (≥80°C) accelerate elimination over substitution.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated ketones serve as precursors for:

-

Anticancer Agents: Alkylating agents derived from α-bromo ketones disrupt DNA replication .

-

Neuroprotective Compounds: Cholinesterase inhibitors synthesized via Grignard additions to bromo ketones .

Material Science

-

Polymer Crosslinkers: Radical-initiated polymerization of bromo ketones enhances thermostability in resins.

-

Liquid Crystals: Branched bromo ketones modify mesophase behavior in display technologies.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 1-Bromo-3-methylbutan-2-one | C₅H₉BrO | Shorter carbon chain (butan) |

| 1-Bromo-2-pentanone | C₅H₉BrO | Bromine position alters reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume